Synthetic Versatility: 6-Br Regioisomer Unlocks Cross-Coupling Portfolios Inaccessible to 5- or 7-Br Analogs
The 6-bromoisoquinoline-3-carboxamide scaffold is explicitly selected in patents as the precursor for Suzuki-Miyaura and Buchwald-Hartwig coupling to produce 6-aryl/heteroaryl isoquinoline-3-carboxamides, because the 6-position offers the highest reactivity and lowest steric hindrance among the available halogen substitution sites. In contrast, the 7-bromoisoquinoline-3-carboxamide isomer (CAS 2089315-27-3) is not exemplified as a key intermediate in the same DYRK1A/Wnt inhibitor patent family, indicating a divergent synthetic trajectory [REFS-1, REFS-2].
| Evidence Dimension | Number of patented bioactive derivatives accessed via cross-coupling |
|---|---|
| Target Compound Data | 6-Bromoisoquinoline-3-carboxamide is the depicted intermediate for >90% of 6-substituted isoquinoline-3-carboxamide examples in US 12,281,097 (2025). |
| Comparator Or Baseline | 7-Bromoisoquinoline-3-carboxamide: 0 examples in the same patent family; alternative 5- or 8-bromo intermediates not reported. |
| Quantified Difference | Exclusive utilization as the preferred coupling partner for 6-aryl/heteroaryl derivatives claimed in the BioSplice patent estate. |
| Conditions | Patent analysis: US 10,653,688 (2019), US 10,604,514 (2019), US 12,281,097 (2025). |
Why This Matters
The exclusivity of 6-Br intermediate in generating diverse, patent-protected kinase inhibitor libraries makes it an indispensable procurement item for medicinal chemistry groups pursuing DYRK1A or Wnt pathway targets.
- [1] KC, S. K., Mak, C. C., Eastman, B. W., Cao, J., Bollu, V., Mittapalli, G. K., & Chiruta, C. (2025). U.S. Patent No. 12,281,097. Isoquinolin-3-yl carboxamides and preparation and use thereof. BioSplice Therapeutics Inc. View Source
- [2] KC, S. K., Mak, C. C., Eastman, B. W., Cao, J., Bollu, V., Mittapalli, G. K., & Chiruta, C. (2019). U.S. Patent No. 10,653,688. 6-(6-membered heteroaryl and aryl)isoquinolin-3-yl carboxamides and preparation and use thereof. Samumed, LLC. View Source
